Researchers have utilized EBOP HCl as a starting material for the synthesis of chromeno[3,4-c]pyridin-5-ones, a class of heterocyclic compounds with potential biological activities. Source: European Journal of Medicinal Chemistry:
The core structure of EBOP HCl allows its use as a fragment for the design and synthesis of receptor agonists and antagonists. These molecules can interact with specific receptors in the body, potentially leading to the development of new therapeutic agents. Source 1: Journal of Medicinal Chemistry: Source 2: Arzneimittelforschung
Beyond the specific examples mentioned above, EBOP HCl can also serve as a valuable starting material for the synthesis of a variety of other complex molecules with diverse applications in scientific research. The specific applications will depend on the target molecule's structure and properties.
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₅H₂₀ClNO₃ and a molecular weight of 297.78 g/mol. It appears as a white crystalline powder and is known for its role in organic synthesis, particularly in the pharmaceutical industry. The compound is characterized by the presence of a piperidine ring, which contributes to its biological activity and potential therapeutic applications .
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride itself does not possess a known mechanism of action in biological systems. It serves as a chemical intermediate for the synthesis of various bioactive molecules, each with its specific mechanism of action.
Information regarding specific safety hazards associated with Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is limited. As a general precaution, any organic compound should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood due to potential unknown health risks.
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride exhibits significant biological activity, particularly as a precursor for pharmacologically active compounds. Its derivatives have been explored for their potential as:
The synthesis of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride typically involves the following steps:
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride finds various applications in:
Studies on ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride have indicated its potential interactions with biological targets. Notably:
Several compounds share structural similarities with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate | 175406-94-7 | 0.95 |
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | 1454-53-1 | 0.92 |
Methyl 1-benzyl-4-piperidinecarboxylic acid | 3939-01-3 | 0.90 |
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is unique due to its specific structural features that enable diverse synthetic pathways and biological activities. Its ability to act as an intermediate for various drug candidates distinguishes it from other similar compounds, which may not possess the same level of versatility or biological relevance .
Irritant